molecular formula C24H42O4 B12061158 bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate

bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate

Katalognummer: B12061158
Molekulargewicht: 394.6 g/mol
InChI-Schlüssel: YZXZAUAIVAZWFN-RBFKZVKLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate is a chemical compound with a complex structure that includes two isopropyl and methyl-substituted cyclohexyl groups attached to a succinate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate typically involves the esterification of succinic acid with (1S,2R,5S)-2-isopropyl-5-methylcyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor technology. This method enhances the efficiency and sustainability of the synthesis by providing better control over reaction conditions and reducing waste .

Analyse Chemischer Reaktionen

Types of Reactions

Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate involves its interaction with molecular targets through its chiral centers. The compound can bind to specific enzymes or receptors, influencing biochemical pathways and eliciting biological responses. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate is unique due to its specific combination of stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to act as a chiral auxiliary and its potential bioactivity make it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C24H42O4

Molekulargewicht

394.6 g/mol

IUPAC-Name

bis[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate

InChI

InChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3/t17-,18-,19+,20+,21-,22-/m0/s1

InChI-Schlüssel

YZXZAUAIVAZWFN-RBFKZVKLSA-N

Isomerische SMILES

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)CCC(=O)O[C@H]2C[C@H](CC[C@@H]2C(C)C)C)C(C)C

Kanonische SMILES

CC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C(C)C)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.